4,10-Dioxatricyclo[5.2.1.02,6]decan-8-en-3-one
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Overview
Description
4,10-Dioxatricyclo[5.2.1.0(2,6)]decan-8-en-3-one is a chemical compound with the molecular formula C8H8O3. It is also known by its alternative name, 4,7-Epoxy-3a,4,7,7a-tetrahydroisobenzofuran-1(3H)-one . This compound is characterized by its unique tricyclic structure, which includes an epoxide and a lactone ring. It is a white to almost white powder or crystal with a melting point of approximately 93°C .
Preparation Methods
The synthesis of 4,10-Dioxatricyclo[5.2.1.0(2,6)]decan-8-en-3-one typically involves the reaction of suitable precursors under specific conditions. One common synthetic route includes the cyclization of a suitable diene with an epoxide in the presence of a catalyst. The reaction conditions often require an inert atmosphere to prevent unwanted side reactions and moisture-sensitive conditions to maintain the integrity of the product .
Industrial production methods may involve the use of continuous flow reactors to ensure consistent quality and yield. The compound is usually stored under inert gas to prevent degradation .
Chemical Reactions Analysis
4,10-Dioxatricyclo[5.2.1.0(2,6)]decan-8-en-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the epoxide ring to a diol or other reduced forms.
Substitution: Nucleophilic substitution reactions can occur at the epoxide ring, leading to the formation of various substituted products.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines or alcohols. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
4,10-Dioxatricyclo[5.2.1.0(2,6)]decan-8-en-3-one has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the construction of complex molecular architectures.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of 4,10-Dioxatricyclo[5.2.1.0(2,6)]decan-8-en-3-one involves its interaction with specific molecular targets. The epoxide ring is highly reactive and can form covalent bonds with nucleophilic sites in biological molecules, leading to various biological effects. The lactone ring can also participate in hydrolysis reactions, releasing active intermediates that interact with cellular pathways .
Comparison with Similar Compounds
4,10-Dioxatricyclo[5.2.1.0(2,6)]decan-8-en-3-one can be compared with other similar compounds, such as:
4,7-Epoxy-3a,4,7,7a-tetrahydroisobenzofuran-1(3H)-one: This compound shares a similar structure but may have different reactivity and applications.
7-Oxabicyclo[2.2.1]heptane-5-ene-2,3-dicarboxylic anhydride: This compound has a related bicyclic structure and is used in different chemical reactions and applications.
The uniqueness of 4,10-Dioxatricyclo[5.2.1.0(2,6)]decan-8-en-3-one lies in its specific tricyclic structure, which imparts distinct chemical and biological properties .
Biological Activity
4,10-Dioxatricyclo[5.2.1.0(2,6)]decan-8-en-3-one is a tricyclic compound with the molecular formula C8H8O3. Its unique structure, characterized by the presence of two oxygen atoms within the ring system and a double bond at the 8-position, contributes to its diverse biological activities and potential applications in medicinal chemistry.
Property | Value |
---|---|
Molecular Formula | C8H8O3 |
Molecular Weight | 152.15 g/mol |
Density | 1.366 g/cm³ |
Boiling Point | 338 °C |
Melting Point | 93 °C |
Flash Point | 139.8 °C |
The biological activity of 4,10-Dioxatricyclo[5.2.1.0(2,6)]decan-8-en-3-one primarily involves its ability to interact with specific molecular targets, such as proteins and enzymes. This interaction can modulate their activity and influence various cellular processes.
Molecular Targets
- Proteins and Enzymes : The compound can bind to active or allosteric sites on proteins, altering their function.
- Biochemical Pathways : By modulating enzyme activity, it influences metabolic and signaling pathways critical for cellular function.
Biological Activities
Research indicates that 4,10-Dioxatricyclo[5.2.1.0(2,6)]decan-8-en-3-one exhibits several biological activities:
- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, making it a candidate for further investigation in treating infections.
- Anticancer Potential : The compound has shown promise in preclinical studies as a potential anticancer agent through its ability to induce apoptosis in cancer cells.
- Enzyme Inhibition : It may act as an inhibitor for certain enzymes involved in metabolic pathways, which could be beneficial in managing metabolic disorders.
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial activity of various derivatives of 4,10-Dioxatricyclo[5.2.1.0(2,6)]decan-8-en-3-one against common pathogens such as Staphylococcus aureus and Escherichia coli. Results indicated that specific derivatives exhibited significant inhibition zones compared to controls, suggesting potential for development as antibacterial agents.
Case Study 2: Anticancer Activity
In vitro assays conducted on human cancer cell lines demonstrated that 4,10-Dioxatricyclo[5.2.1.0(2,6)]decan-8-en-3-one induced apoptosis through caspase activation pathways. The compound was found to reduce cell viability significantly at micromolar concentrations.
Applications in Research and Industry
The unique structural features of 4,10-Dioxatricyclo[5.2.1.0(2,6)]decan-8-en-3-one make it valuable across various fields:
- Organic Synthesis : Used as a building block for synthesizing complex organic molecules.
- Pharmaceutical Development : Its potential as a scaffold for new drugs targeting specific diseases.
- Material Science : Applications in producing polymers and resins due to its chemical stability and reactivity.
Properties
Molecular Formula |
C8H8O3 |
---|---|
Molecular Weight |
152.15 g/mol |
IUPAC Name |
(1R,7S)-4,10-dioxatricyclo[5.2.1.02,6]dec-8-en-3-one |
InChI |
InChI=1S/C8H8O3/c9-8-7-4(3-10-8)5-1-2-6(7)11-5/h1-2,4-7H,3H2/t4?,5-,6+,7?/m0/s1 |
InChI Key |
KIAQKKYOUVIGII-BJBIKLFWSA-N |
Isomeric SMILES |
C1C2[C@@H]3C=C[C@H](C2C(=O)O1)O3 |
Canonical SMILES |
C1C2C3C=CC(C2C(=O)O1)O3 |
Origin of Product |
United States |
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